غليكوسيديات السيانوجينية
Cyanogenic glycosides are a class of compounds found in various plants, including bitter almonds and cassava. These compounds are precursors to hydrogen cyanide (HCN) and can be hydrolyzed by enzymes such as beta-glucosidase under certain conditions, releasing potentially toxic HCN. Cyanogenic glycosides play an essential role in plant defense mechanisms against herbivores but pose a risk to humans if not properly processed or consumed. The breakdown of these compounds varies among different species and tissues, making their presence in some foods a concern for food safety and nutrition. Ingestion of cyanogenic glycoside-containing foods can lead to cyanide poisoning symptoms such as headache, nausea, dizziness, and in severe cases, respiratory failure and death. Proper cooking methods, which often involve soaking and boiling, are commonly used to reduce the levels of these compounds and mitigate potential health risks associated with their consumption.

الوثائق ذات الصلة
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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